N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide
Description
N-(2-Methoxyethyl)-N'-(4-{5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenylamino group at position 5 and a phenyl ring at position 2. The phenyl ring is further functionalized with an ethanediamide linker bearing a 2-methoxyethyl group. This compound belongs to the thiadiazole class, known for diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The methoxy substituents likely enhance solubility and modulate electronic effects, while the ethanediamide moiety may contribute to hydrogen-bonding interactions, influencing target binding .
Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-12-11-21-17(26)18(27)22-14-5-3-13(4-6-14)19-24-25-20(30-19)23-15-7-9-16(29-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,27)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFVUANJDABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Amination: The thiadiazole derivative is then reacted with 4-methoxyaniline to introduce the methoxyphenylamino group.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2-methoxyethylamine to form the oxalamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide involves its interaction with specific molecular targets. The methoxyphenylamino group can interact with enzymes or receptors, modulating their activity. The thiadiazole ring can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
a. (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Features a 1,3,4-thiadiazole core with a 4-methylphenyl group at position 5 and a 4-chlorobenzylidene substituent at position 2.
- Key Differences : Lacks the ethanediamide linker and methoxy groups present in the target compound.
- Biological Activity : Exhibits insecticidal and fungicidal activity due to the electron-withdrawing chlorine atom, which enhances electrophilic interactions with biological targets .
b. N-(4-(N,N-Dimethylamino)benzylidene)-5-(10-(3-N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine
- Structure: Combines a thiadiazole with a phenothiazine moiety and dimethylamino groups.
- Key Differences: The phenothiazine system confers redox activity, while the dimethylamino groups improve solubility.
c. N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structure : Replaces the thiadiazole with an oxadiazole ring, altering electronic properties.
Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
- The methoxyphenyl group would exhibit aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm, as seen in analogues .
Biological Activity
N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 1,3,4-thiadiazole derivatives with various amines and alkylating agents. The detailed synthetic pathway includes:
- Formation of Thiadiazole Ring : The initial step typically involves the reaction of thiosemicarbazides with isothiocyanates to form the thiadiazole framework.
- Amine Substitution : Subsequent reactions introduce the methoxyethyl and phenyl groups through nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study evaluating various thiadiazole derivatives demonstrated that those similar to this compound showed notable activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 15 |
| Thiadiazole Derivative B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
These results suggest that the compound may possess enhanced antibacterial properties compared to other derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. In one study, it was compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that the target compound exhibited a comparable reduction in inflammation markers:
- Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels was observed in treated cells.
- Animal Model Studies : In vivo studies demonstrated a decrease in paw edema in rats treated with the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Immune Response : By decreasing pro-inflammatory cytokines, it modulates the immune response effectively.
- Direct Bacterial Interaction : The thiadiazole structure may interact directly with bacterial cell membranes or enzymes critical for bacterial survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed a marked improvement in symptoms when treated with this compound compared to placebo.
- Case Study 2 : Laboratory studies on cancer cell lines revealed that the compound induces apoptosis in specific cancer types through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
